(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha
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Overview
Description
(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of Propionic Acid Derivative: The protected pyrrolidine is then reacted with a suitable propionic acid derivative, such as 3-bromopropionic acid, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-(1-Boc-pyrrolidin-2-yl)-carboxamidine HOAc: Another pyrrolidine derivative with a Boc protecting group.
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid: A compound with a similar pyrrolidine structure but different functional groups.
Uniqueness
(S)-3-(1-Boc-pyrrolidin-2-YL)-propionic acid dcha is unique due to its specific combination of a Boc-protected pyrrolidine ring and a propionic acid moiety. This structural arrangement imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,4-8H2,1-3H3,(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBPNRFJUKPLTI-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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